N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide
Description
Properties
IUPAC Name |
N-methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O4/c1-15(11-2-4-12(5-3-11)18(21)22)13(19)10-16-6-8-17(14-20)9-7-16/h2-5H,6-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXTDJRYUGBIVDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CN2CCN(CC2)N=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group to the phenyl ring.
Acylation: Formation of the acetamide structure.
Nitrosation: Introduction of the nitroso group to the piperazine ring.
Methylation: Addition of the methyl group to the nitrogen atom.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration, acetic anhydride for acylation, sodium nitrite for nitrosation, and methyl iodide for methylation.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of the nitroso group to a nitro group.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the phenyl ring or piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the nitroso group would yield a dinitro compound.
Scientific Research Applications
Synthesis Overview
The synthesis of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide involves several key steps:
- Nitration : Introduction of the nitro group to the phenyl ring.
- Acylation : Formation of the acetamide structure.
- Nitrosation : Introduction of the nitroso group to the piperazine ring.
- Methylation : Addition of the methyl group to the nitrogen atom.
Each step requires specific reagents and conditions, such as concentrated nitric acid for nitration and sodium nitrite for nitrosation.
Chemistry
In chemistry, this compound serves as an intermediate in synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes.
Biology
Biologically, this compound may be utilized in studying enzyme interactions or as a probe in biochemical assays. Research has indicated that piperazine derivatives can inhibit human acetylcholinesterase, suggesting potential applications in neuropharmacology .
Medicine
In medicine, there is ongoing investigation into the pharmacological properties of this compound for therapeutic uses. Its ability to interact with biological targets could lead to novel treatments in areas such as cancer therapy or neurodegenerative diseases.
Industry
The compound has potential industrial applications in developing new materials or serving as a catalyst in chemical reactions. Its unique chemical properties may facilitate innovative processes in material science and organic synthesis.
Case Study 1: Enzyme Interaction
A study examining the interaction of piperazine derivatives with acetylcholinesterase showed that certain derivatives could effectively inhibit enzyme activity. This suggests that this compound might exhibit similar properties, warranting further investigation into its mechanism of action and potential therapeutic applications .
Case Study 2: Synthesis Optimization
Research focused on optimizing the synthesis of piperazine derivatives highlighted the importance of reaction conditions on yield and purity. The methodologies developed could be applied to improve the synthesis of this compound, enhancing its availability for research purposes .
Mechanism of Action
The mechanism of action of N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide would depend on its specific interactions with biological targets. This might involve binding to enzymes or receptors, altering cellular pathways, or affecting gene expression. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Observations
Phenyl Ring Modifications: The nitro group (-NO₂) on the phenyl ring in the target compound is a strong electron-withdrawing group, which may enhance stability and influence receptor binding.
Piperazine/Piperidine Variations :
- The nitroso (-N=O) group on the piperazine ring is unique to the target compound. Most analogs feature unmodified piperazine (e.g., methyl-piperazine in ) or piperidine rings (e.g., sulfonyl-piperidine in ). Nitroso groups are redox-active and may confer distinct reactivity or metabolic pathways.
Biological Activity :
- While the target compound lacks reported activity data, structurally related compounds show diverse applications:
- Enzyme Inhibition : Compound 3e (IC₅₀ = 5.31 μmol/L) demonstrates potent inhibitory activity .
- Anticonvulsant Effects : Thiadiazole-benzothiazole analogs achieve 100% efficacy in seizure models .
- The absence of nitroso groups in these active analogs suggests that the nitroso-piperazine motif in the target compound may target different pathways or require further optimization.
Biological Activity
N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a nitrophenyl group and a nitrosopiperazine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₇N₅O₄
- CAS Number : 2490403-92-2
- IUPAC Name : this compound
- SMILES : CN(C1=CC=C(C=C1)N+[O-])C(=O)CN2CCN(CC2)N=O
The compound's structure features both nitro and nitroso functional groups, which are known to influence biological activity by modulating interactions with various biological targets.
The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that the compound may interact with specific enzymes or receptors, thereby altering cellular pathways or gene expression. This interaction could lead to significant pharmacological effects, warranting further investigation into its potential therapeutic applications.
Antimicrobial Properties
Research indicates that derivatives of piperazine compounds, including those similar to this compound, exhibit antimicrobial activity. For instance, studies have shown that certain piperazine derivatives can effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Enzyme Inhibition
Piperazine derivatives have also been identified as inhibitors of human acetylcholinesterase (AChE), an important enzyme in neurotransmission. Virtual screening studies indicate that these compounds can bind to both the peripheral anionic site and catalytic sites of AChE, which may have implications for treating neurodegenerative diseases like Alzheimer's .
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that this compound may exhibit selective toxicity against certain cancer cell lines. The presence of nitro and nitroso groups could enhance its ability to induce apoptosis in malignant cells while sparing normal cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below.
| Compound Name | Key Structural Features | Biological Activity |
|---|---|---|
| N-Methyl-N-(4-nitrophenyl)acetamide | Lacks the nitrosopiperazine moiety | Limited biological activity |
| N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide | Lacks the methyl group on nitrogen | Potentially similar activities |
| N-Methyl-N-(4-aminophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide | Contains an amino group instead of a nitro group | Varies in activity due to functional group differences |
Case Studies
Several studies have explored the biological activities of piperazine derivatives:
- Inhibition of Acetylcholinesterase : A study demonstrated that specific piperazine derivatives effectively inhibited AChE, suggesting their potential use in treating Alzheimer's disease .
- Antimicrobial Activity : Research on piperazine-based compounds showed promising results against various bacterial strains, indicating potential as new antimicrobial agents .
- Cytotoxic Effects : Preliminary investigations into the cytotoxicity of nitro-substituted piperazines revealed selective effects on cancer cell lines, highlighting their therapeutic potential.
Q & A
Q. What are the recommended synthetic routes for N-Methyl-N-(4-nitrophenyl)-2-(4-nitrosopiperazin-1-yl)acetamide, and how can purity be optimized?
Methodological Answer:
- Key Steps :
- Acetamide Core Synthesis : Start with N-methyl-N-(4-nitrophenyl)acetamide (synthesized via acetylation of 4-nitroaniline derivatives under reflux with acetic anhydride) .
- Nitrosopiperazine Introduction : React the acetamide intermediate with 4-nitrosopiperazine. Use nitrous acid (HNO₂) or sodium nitrite in acidic conditions for nitrosation .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol to achieve ≥95% purity. Monitor by HPLC-MS for nitroso impurity detection .
Q. How is the compound characterized structurally, and what analytical techniques are critical?
Methodological Answer:
Q. What are the stability considerations for this compound under laboratory conditions?
Methodological Answer:
- Degradation Risks :
- Solution Stability : Use anhydrous DMSO or DMF for stock solutions; avoid aqueous buffers (pH >7 accelerates hydrolysis) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Hypothesis Testing :
- Assay Variability : Compare results across standardized assays (e.g., MIC for antimicrobial activity vs. MTT for cytotoxicity) .
- Structural Analogues : Synthesize derivatives (e.g., replacing nitrophenyl with chlorophenyl) to isolate functional group contributions .
- Mechanistic Profiling : Use molecular docking to assess binding affinity toward bacterial enzymes (e.g., DNA gyrase) versus human kinases .
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
Methodological Answer:
- HPLC-MS/MS : Employ a C18 column (3.5 µm, 150 mm × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid. Detect nitroso impurities (e.g., N-nitrosopiperazine) at m/z 102–104 .
- GC-Headspace Analysis : Monitor volatile degradation products (e.g., NOx gases) under accelerated stability conditions .
Q. How should researchers address discrepancies in crystallographic vs. spectroscopic data for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
